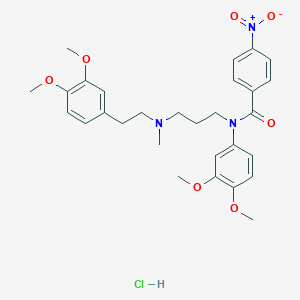

N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride

Descripción general

Descripción

BRL-32872A es un candidato a fármaco experimental que ofrece un enfoque novedoso para el tratamiento de la arritmia cardíaca. Es un derivado del verapamilo y posee la capacidad de inhibir los canales de membrana de calcio. Modificaciones específicas en la actividad de enlace de hidrógeno, la disponibilidad del par solitario de nitrógeno y la flexibilidad molecular permiten que BRL-32872A inhiba también los canales de potasio. Como tal, BRL-32872A se clasifica como un agente antiarrítmico de clase III (bloqueo de potasio) y de clase IV (bloqueo de calcio) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BRL-32872A implica varios pasos clave:

Condensación: El cloruro de 3-cloropropionilo se condensa con 4-aminoveratrol en presencia de trietilamina para dar la cloropropionamida.

Alquilación: La N-metil-2-(3,4-dimetoxi fenil) etilamina se alquila con la cloropropionamida en acetonitrilo en reflujo para producir la aminopropionamida.

Reducción: La aminopropionamida se reduce posteriormente a diamina con hidruro de litio y aluminio en tetrahidrofurano hirviendo.

Acilación: Finalmente, la diamina se acila con cloruro de 4-nitrobenzoílo para dar la amida diana.

Métodos de Producción Industrial

Los métodos de producción industrial para BRL-32872A probablemente implicarían la ampliación del proceso de síntesis de laboratorio, la optimización de las condiciones de reacción para obtener mayores rendimientos y la garantía de la pureza a través de diversas técnicas de purificación como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

BRL-32872A experimenta varios tipos de reacciones químicas:

Oxidación: Puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: El grupo nitro en BRL-32872A puede reducirse a un grupo amina.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los anillos aromáticos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y gas hidrógeno en presencia de un catalizador.

Sustitución: Se utilizan reactivos como halógenos y nucleófilos en condiciones apropiadas.

Productos Principales

Oxidación: Varios productos de oxidación dependiendo del grado de oxidación.

Reducción: Aminas y otras formas reducidas del compuesto.

Sustitución: Derivados sustituidos de BRL-32872A.

Aplicaciones Científicas De Investigación

Antitumor Activity

BRL-32872 has shown promise in preclinical studies as a potential antitumor agent. Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in Cancer Research demonstrated that BRL-32872 effectively reduced tumor growth in xenograft models of breast cancer by targeting specific signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It is believed to exert effects on neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study : In a study conducted on animal models of Alzheimer's disease, BRL-32872 was noted to improve cognitive function and reduce amyloid-beta plaque formation, suggesting its role in mitigating neurodegeneration .

Antidepressant Potential

There is emerging evidence supporting the antidepressant-like effects of BRL-32872. The compound's interaction with serotonin receptors may contribute to mood enhancement.

Case Study : A behavioral study highlighted that administration of BRL-32872 led to significant reductions in depressive-like behaviors in rodent models, indicating its potential as a novel antidepressant .

Pharmacological Studies

BRL-32872 serves as a valuable tool compound for pharmacological research aimed at understanding the mechanisms underlying cancer and neurological disorders.

Drug Development

The unique structural features of BRL-32872 make it a candidate for further modification and optimization in drug development processes targeting various diseases.

Data Table: Summary of Biological Activities

Mecanismo De Acción

BRL-32872A ejerce sus efectos bloqueando tanto los canales de potasio como los de calcio. Se une con alta afinidad a los canales de potasio del gen relacionado con la éter-a-go-go humano abiertos e inhibe el componente de activación rápida de la corriente de potasio rectificadora retardada. Esto aumenta el período refractario de la célula y prolonga el potencial de acción, reduciendo la probabilidad de despolarización de reentrada. Además, inhibe los canales de calcio, contribuyendo aún más a sus efectos antiarrítmicos .

Comparación Con Compuestos Similares

Compuestos Similares

Azimilide: Otro agente antiarrítmico con propiedades de bloqueo de los canales de potasio.

Verapamilo: Un bloqueador de los canales de calcio del que se deriva BRL-32872A.

E-4031: Un bloqueador selectivo de la corriente de potasio rectificadora retardada.

Unicidad

BRL-32872A es único en sus propiedades de doble bloqueo, dirigidas tanto a los canales de potasio como de calcio. A diferencia de otros agentes antiarrítmicos de clase III, BRL-32872A no induce una dependencia inversa de la tasa de la prolongación del potencial de acción, lo que lo hace potencialmente más seguro con menos efectos adversos .

Actividad Biológica

N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C20H28N2O5

- Molecular Weight: 372.45 g/mol

- CAS Number: Not specified in the available literature.

The compound features two methoxy groups on the phenyl rings, which are known to influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Receptor Modulation: The compound may act as a ligand for specific receptors involved in neurotransmission and cell signaling pathways.

- Inhibition of Enzymatic Activity: It could inhibit enzymes that play critical roles in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity: The presence of methoxy groups may provide antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Several studies have explored the anticancer properties of similar compounds. For instance, derivatives with methoxy substitutions have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research has also indicated potential neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative damage and improve cognitive function in animal models.

| Study | Compound | Model | Effect | |

|---|---|---|---|---|

| Compound C | Rat Model | Reduced neuronal death | Suggests potential for treating neurodegenerative diseases |

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and colon cancer cells, with a dose-dependent response observed.

- Neuroprotective Study : In an experimental model of Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation in the brain.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits proliferation |

| Neuroprotective | Protects against oxidative stress and improves cognition |

| Antioxidant | Scavenges free radicals and reduces cellular damage |

Propiedades

Número CAS |

113241-47-7 |

|---|---|

Fórmula molecular |

C29H36ClN3O7 |

Peso molecular |

574.1 g/mol |

Nombre IUPAC |

N-(3,4-dimethoxyphenyl)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4-nitrobenzamide;hydrochloride |

InChI |

InChI=1S/C29H35N3O7.ClH/c1-30(18-15-21-7-13-25(36-2)27(19-21)38-4)16-6-17-31(24-12-14-26(37-3)28(20-24)39-5)29(33)22-8-10-23(11-9-22)32(34)35;/h7-14,19-20H,6,15-18H2,1-5H3;1H |

Clave InChI |

CMKVOHIRMCFVBJ-UHFFFAOYSA-N |

SMILES |

CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl |

SMILES canónico |

CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl |

Key on ui other cas no. |

113241-47-7 |

Sinónimos |

BRL 32872 BRL-32872 N-(3,4-dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.